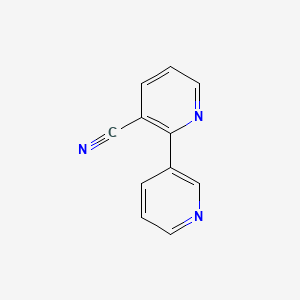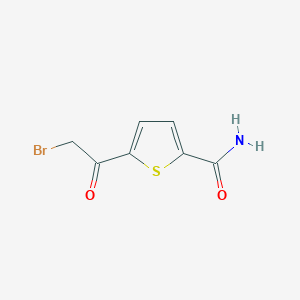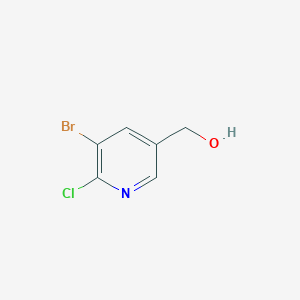
(5-Bromo-6-chloro-3-pyridyl)methanol
Descripción general
Descripción
(5-Bromo-6-chloro-3-pyridyl)methanol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-chloro-3-pyridyl)methanol typically involves the halogenation of pyridine derivatives followed by a reduction process. One common method is the bromination and chlorination of 3-pyridylmethanol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-chloro-3-pyridyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-6-chloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 3-pyridylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-6-chloro-3-pyridyl)methanol is used as a building block for the synthesis of more complex molecules. Its halogenated structure allows for further functionalization, making it valuable in the development of new chemical compounds.
Biology
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for understanding the interactions between halogenated organic molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of active ingredients for various products.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-chloro-3-pyridyl)methanol involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-chloro-3-pyridyl)methanol
- (5-Bromo-6-fluoro-3-pyridyl)methanol
- (5-Chloro-6-bromo-3-pyridyl)methanol
Uniqueness
(5-Bromo-6-chloro-3-pyridyl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIYYDBPYBDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
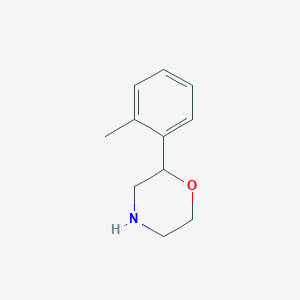
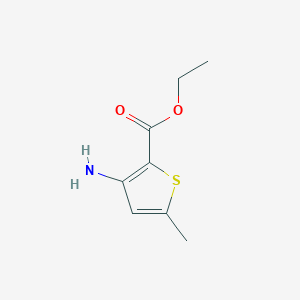
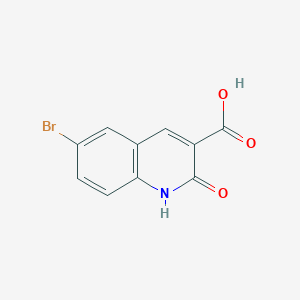
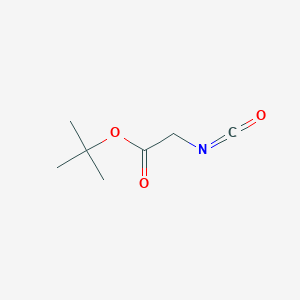
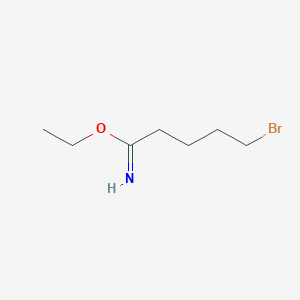
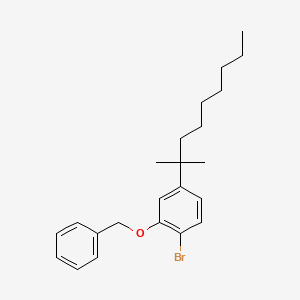
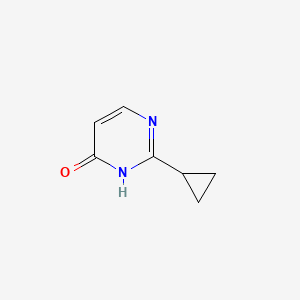
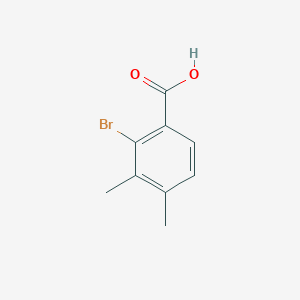
![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)
